molecular formula C20H17ClFNO3 B11383207 3-chloro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide

3-chloro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-4-methoxybenzamide

Cat. No.: B11383207
M. Wt: 373.8 g/mol
InChI Key: TYULCKCJGFMDAZ-UHFFFAOYSA-N
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Description

3-Chloro-N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with chloro, fluorophenyl, furan, and methoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the chloro group may result in various substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use in drug discovery and development due to its unique chemical structure.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide: can be compared with other substituted benzamides, such as:

Uniqueness

The unique combination of chloro, fluorophenyl, furan, and methoxy groups in 3-chloro-N-[(2-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-methoxybenzamide imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H17ClFNO3

Molecular Weight

373.8 g/mol

IUPAC Name

3-chloro-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide

InChI

InChI=1S/C20H17ClFNO3/c1-25-19-9-8-14(11-17(19)21)20(24)23(13-16-6-4-10-26-16)12-15-5-2-3-7-18(15)22/h2-11H,12-13H2,1H3

InChI Key

TYULCKCJGFMDAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3)Cl

Origin of Product

United States

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